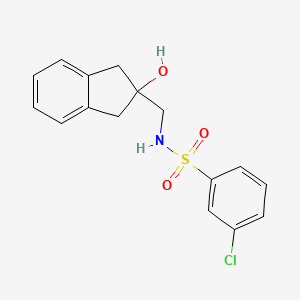

3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Description

3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-substituted benzene ring and a bicyclic (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

3-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c17-14-6-3-7-15(8-14)22(20,21)18-11-16(19)9-12-4-1-2-5-13(12)10-16/h1-8,18-19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSQZBGYIKBRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with chloroform in the presence of a strong Lewis acid catalyst, such as aluminum chloride

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. Process optimization, including the control of reaction temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Scientific Applications of 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

This compound is a complex organic compound with a unique molecular structure featuring a chloro group, a hydroxyl group, and a sulfonamide group attached to an indene ring system. This structure makes it valuable in various scientific research applications, including use as an intermediate in synthesizing complex molecules and in biological studies for its potential antimicrobial and anti-inflammatory properties.

Chemical Applications

This compound is used in the synthesis of pharmaceuticals and agrochemicals. The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core, often using Friedel-Crafts alkylation of indene with chloroform in the presence of a strong Lewis acid catalyst like aluminum chloride. In industrial settings, the production of this compound can be scaled up using continuous flow or batch reactors, with careful optimization of reaction temperature, pressure, and catalyst concentration to ensure high yields and purity.

Biological and Medicinal Applications

This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its use in drug development, particularly for treating various diseases, due to its unique molecular structure.

Benzenesulfonamide analogs, related to This compound, have been identified as kinase inhibitors with anticancer properties . These derivatives have shown potential in reducing the cell viability of glioblastoma (GBM) cells . For instance, a study detailed the synthesis and characterization of novel benzenesulfonamide derivatives, highlighting their interaction with receptor tyrosine kinase, TrkA . Specific compounds, such as AL34, were synthesized and analyzed for their spectroscopic properties, supporting their structural formulation .

Mechanism of Action

The mechanism by which 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

The 3-chloro substituent on the benzene ring is a common feature in several analogs (e.g., ). Key differences arise in other substituents:

- Compound 15 (): Retains the 3-chloro group but incorporates a piperidin-4-ylmethyl-benzofuran N-substituent. This structure enhances lipophilicity compared to the target compound’s hydroxylated indenyl group.

- Compound 3i’ (): Features a bromo substituent and a 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indenyl group. The absence of a hydroxyl group reduces polarity, as reflected in its crystalline solid state and lower yield (29%) .

- Lozol () : A clinical diuretic with a 3-sulfamoyl-4-chloro group and an indoline N-substituent. The saturated indoline ring contrasts with the partially unsaturated indenyl group in the target compound .

N-Substituent Modifications

The N-substituent significantly impacts physicochemical and biological properties:

- Furyl/Thienyl Derivatives (): Compounds like 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide () replace the indenyl group with heteroaromatic rings.

- Pyridine/Imidazole Derivatives (): Analogs with pyrazole or pyridazine groups (e.g., ) introduce nitrogen-rich moieties, which may enhance interactions with metal ions or biological targets.

Biological Activity

3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes a chloro group, a hydroxyl group, and a sulfonamide group attached to an indene ring system, positions it as a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzenesulfonamide |

| CAS Number | 2034408-48-3 |

| Molecular Formula | C₁₆H₁₆ClNO₃S |

| Molecular Weight | 337.8 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core through methods such as Friedel-Crafts alkylation. This process often employs strong Lewis acid catalysts like aluminum chloride to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies have shown that benzenesulfonamides can inhibit various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this class of compounds. A study highlighted that related benzenesulfonamides demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-468), with IC50 values indicating effective inhibition of cell proliferation under hypoxic conditions . The compound's mechanism involves inducing apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9.

Case Study: Cytotoxic Effects

In vitro studies have shown that:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 3.99 ± 0.21 |

| CCRF-CM (Leukemia) | 4.51 ± 0.24 |

These findings suggest that modifications in the molecular structure can enhance anticancer activity, potentially making this compound a candidate for further drug development .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to desired biological outcomes such as apoptosis in cancer cells or inhibition of microbial growth .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be highlighted through comparison with other benzenesulfonamide derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-N-(4-nitrophenyl)benzenesulfonamide | Antimicrobial and anticancer properties |

| N-(5-sulfamoyl)-1,3,4-thiadiazol-2-yacetamide | Carbonic anhydrase inhibition |

| 4-(2-aminoethyl)-benzenesulfonamide | Calcium channel inhibition |

This table illustrates the diverse biological activities associated with benzenesulfonamides and highlights the potential for developing new therapeutics based on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.